molecular formula C24H29NO4 B14898385 Fmoc-(2R)-2-amino-6,6-dimethylheptanoic acid

Fmoc-(2R)-2-amino-6,6-dimethylheptanoic acid

Cat. No.: B14898385
M. Wt: 395.5 g/mol
InChI Key: NPDRFDOGMCXMGH-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful for monitoring reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of these compounds. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The fluorenyl group can undergo electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Deprotection: The free amino acid.

    Coupling: Peptides or peptide fragments.

    Substitution: Substituted fluorenyl derivatives.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and peptidomimetics.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for use in research and development.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoic acid)
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-ylpropanoic acid)

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structure, which includes a dimethylheptanoic acid backbone. This structural feature can impart different steric and electronic properties compared to other Fmoc-protected amino acids, potentially affecting its reactivity and the properties of the peptides synthesized from it.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethylheptanoic acid

InChI

InChI=1S/C24H29NO4/c1-24(2,3)14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

NPDRFDOGMCXMGH-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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